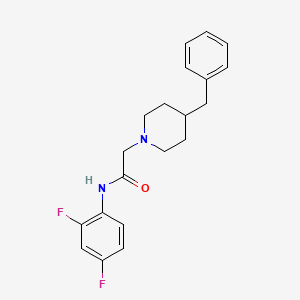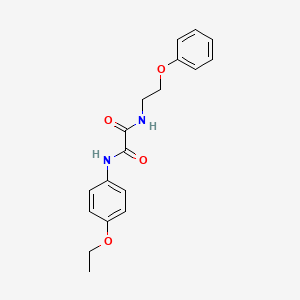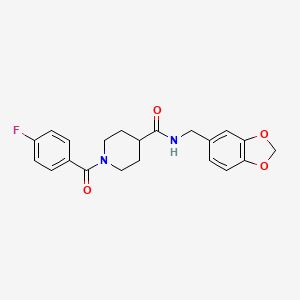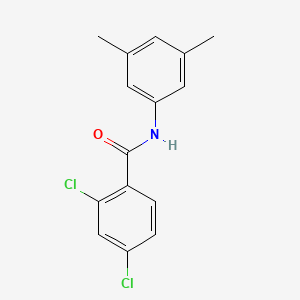
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, also known as DCMC, is a synthetic compound that has been widely studied for its potential applications in various fields.
作用機序
The mechanism of action of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various fungal and bacterial strains. In materials science, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been used as a building block for the synthesis of materials with unique optical, electronic, and mechanical properties. In catalysis, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to enhance the catalytic activity of metal complexes by providing a stable and reactive coordination environment.
実験室実験の利点と制限
One of the main advantages of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is its versatility and ease of synthesis, which makes it a useful building block for the preparation of various compounds and materials. 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate also exhibits a range of interesting properties, such as its anticancer and antimicrobial activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate is its relatively low solubility in water, which may limit its usefulness in certain applications.
将来の方向性
There are several future directions for the study of 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate, including the development of new synthetic methods for its preparation, the exploration of its potential as a drug candidate for various diseases, and the investigation of its properties as a building block for the synthesis of novel materials and polymers. Other potential directions include the investigation of its catalytic properties and the study of its interactions with biological systems at the molecular level.
合成法
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate can be synthesized through a multi-step process involving the reaction of 4-acetylphenyl methyl bromide with 2,4-diphenyl-1,3-cyclobutanedione in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate in high yield and purity.
科学的研究の応用
4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. In materials science, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, 4-acetylphenyl methyl 2,4-diphenyl-1,3-cyclobutanedicarboxylate has been employed as a ligand for the preparation of metal complexes with enhanced catalytic activity.
特性
IUPAC Name |
1-O-(4-acetylphenyl) 3-O-methyl 2,4-diphenylcyclobutane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-17(28)18-13-15-21(16-14-18)32-27(30)25-22(19-9-5-3-6-10-19)24(26(29)31-2)23(25)20-11-7-4-8-12-20/h3-16,22-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSOATJMJZPCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

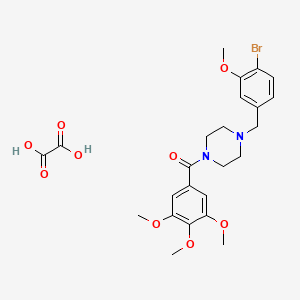
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
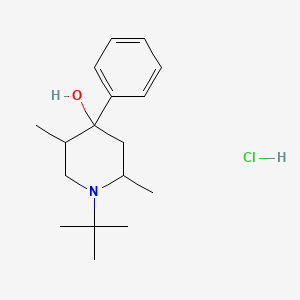
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
